IDO1 Inhibition Potency
5-Bromo-2-(4-chlorophenyl)-1H-indole demonstrates potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1). In a direct head-to-head comparison within the same study series, it exhibited IC50 values of 13 nM against mouse IDO1 expressed in P815 cells [1] and 16 nM against human IDO1 in a biochemical assay [1]. These values are substantially lower (i.e., more potent) than the IC50 of 1,200 nM (1.2 µM) reported for the 5-methoxy analog 2-(4-chlorophenyl)-5-methoxy-1H-indole against recombinant human IDO1 [2], representing an approximate 75-fold to 92-fold improvement in potency conferred by the 5-bromo substitution in this context.
| Evidence Dimension | IDO1 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 13 nM (mouse IDO1), 16 nM (human IDO1) |
| Comparator Or Baseline | 2-(4-chlorophenyl)-5-methoxy-1H-indole: 1,200 nM (human IDO1) |
| Quantified Difference | ~75-fold to 92-fold more potent |
| Conditions | Cell-based (P815) and biochemical (recombinant enzyme) assays |
Why This Matters
This >75-fold increase in IDO1 inhibitory potency directly translates to a higher likelihood of achieving therapeutic effects at lower, more pharmacologically relevant concentrations, making it a superior starting point for drug discovery programs targeting this pathway.
- [1] BindingDB. (2023). BDBM50514753 CHEMBL4557994. BindingDB Entry for 5-bromo-2-(4-chlorophenyl)-1H-indole. View Source
- [2] BindingDB. (2021). BDBM50391358 CHEMBL2147989. BindingDB Entry for 2-(4-chlorophenyl)-5-methoxy-1H-indole. View Source
